molecular formula C19H34O6 B3426608 Glycolic acid ethoxylate 4-nonylphenyl ether CAS No. 53610-02-9

Glycolic acid ethoxylate 4-nonylphenyl ether

Cat. No.: B3426608
CAS No.: 53610-02-9
M. Wt: 358.5 g/mol
InChI Key: HZXFKGPMHPPPMZ-UHFFFAOYSA-N
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Description

Glycolic acid ethoxylate 4-nonylphenyl ether: is an anionic surfactant known for its amphiphilic properties, meaning it contains both hydrophobic and hydrophilic groups. This compound is commonly used in various industrial applications due to its ability to reduce drag in fluid transport systems and its effectiveness as a cleaning agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolic acid ethoxylate 4-nonylphenyl ether is synthesized through the ethoxylation of 4-nonylphenol followed by the esterification with glycolic acid. The reaction typically involves the use of ethylene oxide in the presence of a catalyst to achieve the ethoxylation step. The subsequent esterification with glycolic acid is carried out under acidic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale ethoxylation reactors where 4-nonylphenol is reacted with ethylene oxide. The process is carefully controlled to ensure the desired degree of ethoxylation. The esterification step is then performed in batch reactors under controlled temperature and pH conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glycolic acid ethoxylate 4-nonylphenyl ether primarily undergoes reactions typical of surfactants, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and aldehydes, while substitution reactions can result in the formation of various ether derivatives .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which glycolic acid ethoxylate 4-nonylphenyl ether exerts its effects is through the formation of micelles. These micelles align with the eddies in turbulent flow, reducing drag and improving fluid transport efficiency. The hydrophilic head interacts with water, while the hydrophobic tail interacts with non-polar substances, allowing it to effectively solubilize and emulsify various compounds .

Comparison with Similar Compounds

  • Glycolic acid ethoxylate lauryl ether
  • Glycolic acid ethoxylate 4-tert-butylphenyl ether
  • Polyethylene glycol 4-nonylphenyl 3-sulfopropyl ether potassium salt

Comparison: Compared to similar compounds, glycolic acid ethoxylate 4-nonylphenyl ether is unique in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a drag-reducing agent and emulsifier. Its molecular structure allows for efficient micelle formation, which is crucial for its applications in fluid transport and cleaning .

Properties

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid;4-nonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;3-1-2(4)5;3-1-2-4/h10-13,16H,2-9H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXFKGPMHPPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53610-02-9
Record name Glycolic acid ethoxylate 4-nonylphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycolic acid ethoxylate 4-nonylphenyl ether
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Glycolic acid ethoxylate 4-nonylphenyl ether

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